molecular formula C11H15NO2 B183555 4-Tert-butyl-1-methyl-2-nitrobenzene CAS No. 62559-08-4

4-Tert-butyl-1-methyl-2-nitrobenzene

Cat. No. B183555
CAS RN: 62559-08-4
M. Wt: 193.24 g/mol
InChI Key: HRVZKMAFMMNKGU-UHFFFAOYSA-N
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Description

4-Tert-butyl-1-methyl-2-nitrobenzene is a chemical compound with the molecular formula C11H15NO2 . It is also known by other names such as 4-tert-butyl-1-methyl-2-nitrobenzene and 2-nitro-4-t-butyltoluene .


Synthesis Analysis

The synthesis of 4-Tert-butyl-1-methyl-2-nitrobenzene involves recrystallization three times by partially freezing a mixture of the mono-nitro isomers, then recrystallizing it twice from methanol (MeOH) and drying it in vacuo .


Molecular Structure Analysis

The molecular structure of 4-Tert-butyl-1-methyl-2-nitrobenzene is characterized by a benzene ring substituted with a tert-butyl group, a methyl group, and a nitro group . The InChI representation of the molecule is InChI=1S/C11H15NO2/c1-8-5-6-9 (11 (2,3)4)7-10 (8)12 (13)14/h5-7H,1-4H3 .


Physical And Chemical Properties Analysis

The molecular weight of 4-Tert-butyl-1-methyl-2-nitrobenzene is 193.24 g/mol . It has a computed XLogP3-AA value of 3.8, indicating its lipophilicity . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are both 193.110278721 g/mol . The topological polar surface area is 45.8 Ų .

Scientific Research Applications

Nitration and Chemical Reactions

4-Tert-butyl-1-methyl-2-nitrobenzene, through its nitration process, plays a significant role in chemical synthesis. A study by Fischer and Teo (1978) on the nitration of 4-tert-butyl-o-xylene in acetic anhydride showcases the formation of various compounds, including 4-tert-butyl-1,2-dimethyl-5-nitrobenzene, and highlights the intricacies of nitration reactions in producing diverse chemical structures. This underscores its utility in complex chemical synthesis processes (Fischer & Teo, 1978).

Molecular Interaction Studies

In molecular interaction studies, such as those conducted by Fujita et al. (1996) on antiferromagnetic exchange interaction, derivatives of 4-Tert-butyl-1-methyl-2-nitrobenzene were used. These studies provide valuable insights into the electronic and magnetic properties of molecular systems, which are critical for developing advanced materials and understanding molecular behavior (Fujita et al., 1996).

Solid-State NMR and Diffraction Studies

The compound also finds applications in solid-state NMR and diffraction studies. Brouwer, Enright, and Ripmeester (1997) demonstrated the use of related nitrobenzene derivatives in studying the structural aspects of p-tert-butylcalix[4]arene·guest structures. This research contributes to understanding host-guest chemistry and the development of new materials based on these principles (Brouwer, Enright, & Ripmeester, 1997).

Photochemical Studies

4-Tert-butyl-1-methyl-2-nitrobenzene is also important in photochemical studies. Research by Barclay et al. (1978) on the comparative photochemistry of sterically hindered nitrosobenzenes indicates its utility in understanding the photochemical behavior of organic compounds. These insights are crucial for the development of photo-responsive materials and understanding the light-induced reactions of organic compounds (Barclay et al., 1978).

Polymer Synthesis

In polymer science, derivatives of 4-Tert-butyl-1-methyl-2-nitrobenzene are used in synthesizing novel polymers. Hsiao, Yang, and Chen (2000) highlighted its application in creating polyamides with unique thermal and solubility properties. This research contributes significantly to the development of new polymeric materials with tailored properties (Hsiao, Yang, & Chen, 2000).

properties

IUPAC Name

4-tert-butyl-1-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-5-6-9(11(2,3)4)7-10(8)12(13)14/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVZKMAFMMNKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449621
Record name 4-tert-butyl-1-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-1-methyl-2-nitrobenzene

CAS RN

62559-08-4
Record name 4-tert-butyl-1-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Nitration was performed as described in General Method 12 using tert-butyl-4-methylbenzene (25 g), concentrated H2SO4 (92 g), 70% HNO3 (82 g), and H2O (25 g). The crude product was purified via distillation under vacuum.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
92 g
Type
reactant
Reaction Step Two
Name
Quantity
82 g
Type
reactant
Reaction Step Three
Name
Quantity
25 g
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 4-tert-butyl toluene (33.7 mmol) in acetonitrile (150 mL) at 0° C. was added nitronium tetrafluoroborate (40.5 mmol). After 30 min at room temperature, the reaction was diluted with water (50 mL) and extracted with EtOAc (3×30 mL). The combined organic extracts were washed with brine and dried (MgSO4). Removal of the volatiles in vacuo left a residue; flash chromatography using 10% methylene chloride/petroleum ether as eluent provided 4-tert-butyl-2-nitrotoluene.
Quantity
33.7 mmol
Type
reactant
Reaction Step One
Quantity
40.5 mmol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
FE Boyer, JVN Vara Prasad… - Journal of medicinal …, 2000 - ACS Publications
… In the case of the phenol-derived thiotosylates (Scheme 2), 4-tert-butyl-1-methyl-2-nitrobenzene (VI) underwent reduction with Raney nickel followed by diazotization with sodium nitrite …
Number of citations: 63 pubs.acs.org
P Heitel, G Faudone, M Helmstädter… - Communications …, 2020 - nature.com
Non-alcoholic steatohepatitis (NASH) - a hepatic manifestation of the metabolic syndrome - is a multifactorial disease with alarming global prevalence. It involves steatosis, inflammation …
Number of citations: 12 www.nature.com
P Krut'Ko Dmitry, M Philip - Макрогетероциклы, 2017 - cyberleninka.ru
… 4-tert-Butyl-1-methyl-2-nitrobenzene was synthesized from 4-tert-butyltoluene according to the published method. [33] This compound was subsequently converted to 1-bromo-methyl-4-…
Number of citations: 2 cyberleninka.ru

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